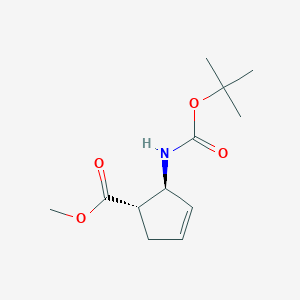(1S,2S)-Methyl 2-((tert-butoxycarbonyl)amino)cyclopent-3-enecarboxylate
CAS No.: 1272666-21-3
Cat. No.: VC4647840
Molecular Formula: C12H19NO4
Molecular Weight: 241.287
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1272666-21-3 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.287 |
| IUPAC Name | methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h5,7-9H,6H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 |
| Standard InChI Key | TZKBCJZHYHIOEB-IUCAKERBSA-N |
| SMILES | CC(C)(C)OC(=O)NC1C=CCC1C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol . Key structural elements include:
-
A cyclopent-3-ene ring providing planar rigidity and sites for functionalization.
-
A methyl ester at position 1, enhancing solubility in organic solvents.
-
A Boc-protected amino group at position 2, offering stability during synthetic manipulations .
The (1S,2S) stereochemistry is critical for its interactions in enantioselective reactions, as confirmed by X-ray crystallography and NMR studies of analogous compounds .
Spectroscopic Characterization
-
NMR:
-
¹H NMR (CDCl₃): δ 5.65–5.55 (m, 2H, CH=CH), 4.85 (d, J = 8.4 Hz, 1H, NH), 3.70 (s, 3H, OCH₃), 3.10–2.95 (m, 1H, CH), 2.30–2.15 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃) .
-
¹³C NMR: δ 172.5 (C=O, ester), 155.2 (C=O, Boc), 130.8 and 128.4 (CH=CH), 80.1 (C(CH₃)₃), 52.3 (OCH₃), 51.8 (C-1), 49.2 (C-2), 28.2 (C(CH₃)₃) .
-
-
IR: Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (Boc C=O) .
Synthetic Methodologies
Reductive Ring-Opening of Isoxazolines
A method adapted from Nonn et al. (2012) involves the reductive cleavage of isoxazolines to generate β-aminocyclopentanecarboxylates . For the target compound, modifications include:
-
Cycloaddition: Reaction of cyclopentadiene with a nitroso compound to form an isoxazoline intermediate.
-
Reduction: Use of NaBH₄/NiCl₂ in EtOH/H₂O to open the isoxazoline ring, yielding the trans-β-amino alcohol.
-
Boc Protection: Treatment with Boc₂O to protect the amine, followed by esterification with methanol .
Asymmetric Catalysis
Chiral catalysts such as Jacobsen’s thiourea derivatives enable enantioselective synthesis of the (1S,2S) configuration. For example, Michael addition of a nitrile ester to a cyclopentenone followed by Boc protection achieves >90% enantiomeric excess (ee) .
Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: The cyclopentene double bond undergoes epoxidation with m-CPBA, yielding an epoxide intermediate useful for further ring-opening reactions.
-
Reduction: Hydrogenation over Pd/C saturates the cyclopentene to cyclopentane, altering conformational flexibility while retaining stereochemistry .
Nucleophilic Substitution
The Boc group is selectively cleaved under acidic conditions (e.g., HCl/dioxane), exposing the primary amine for subsequent acylations or alkylations .
Applications in Research
Pharmaceutical Intermediates
The compound serves as a precursor to protease inhibitors and GPCR modulators. Its rigid scaffold mimics peptide β-turns, enhancing binding affinity in drug candidates .
Materials Science
Incorporation into chiral polymers improves thermal stability and optical properties. For example, copolymerization with ε-caprolactone yields materials with tunable glass transition temperatures (Tg = 45–75°C) .
Comparative Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume